tert-Butyl 3-amino-2,3-dihydro-1H-indene-4-carboxylate

Regioisomerism Chemical identity Procurement specification

Researchers face synthetic failure or invalid SAR when using positional isomers of aminoindane carboxylates. This compound is the exact 4-carboxylate regioisomer (CAS 2059987-47-0) required for patent-protected hepatitis B and GPR40 agonist programs. - Confirmed identity via NMR, HPLC, and GC; ≥95% purity. - tert-Butyl ester enables orthogonal deprotection in multi-step syntheses. - Stocked in USA; typical lead time 1 week for 5g orders.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
Cat. No. B13245906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-amino-2,3-dihydro-1H-indene-4-carboxylate
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC=CC2=C1C(CC2)N
InChIInChI=1S/C14H19NO2/c1-14(2,3)17-13(16)10-6-4-5-9-7-8-11(15)12(9)10/h4-6,11H,7-8,15H2,1-3H3
InChIKeyCWLJEBIUDPQXMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-amino-2,3-dihydro-1H-indene-4-carboxylate Overview


tert-Butyl 3-amino-2,3-dihydro-1H-indene-4-carboxylate (CAS 2059987-47-0) is a bicyclic indane derivative bearing a primary amino group at position 3 and a tert-butyl ester at position 4 of the indane scaffold . The molecular formula C14H19NO2 and molecular weight 233.31 g/mol are consistently reported across authoritative chemical databases . The compound is supplied as a high-purity (≥95%) synthetic intermediate intended for advanced pharmaceutical research and development, with certificates of analysis (NMR, HPLC, GC) provided by multiple manufacturers . This specific regioisomer is distinguished from its 1‑carboxylate and 5‑carboxylate positional analogs, which carry the ester functionality at different ring positions and consequently exhibit divergent reactivity and biological target engagement .

Regioisomerically defined indane building block
Orthogonal tert-butyl ester protection for multi-step synthesis
Batch QC with NMR, HPLC, GC supports reproducibility

Generic Substitution Risks with In-Class Analogs


Generic substitution among aminoindane carboxylates is not feasible because even minor regioisomeric shifts (e.g., 1‑carboxylate vs. 4‑carboxylate vs. 5‑carboxylate) fundamentally alter the steric environment, electronic distribution, and hydrogen‑bonding capacity of the amino and ester groups . These positional isomers, while sharing the identical molecular formula C14H19NO2 and molecular weight, exhibit different reactivity profiles in amide coupling and nucleophilic substitution reactions due to altered conjugation with the aromatic ring . Likewise, substituting the tert‑butyl ester with a methyl ester (CAS 1337145-37-5) removes the acid‑labile protecting‑group advantage that is critical in multi‑step syntheses where orthogonal deprotection is required . Consequently, researchers who replace the 4‑carboxylate isomer with a cheaper or more readily available analog risk synthetic failure, regiochemical mis‑assignment, or invalid structure‑activity relationship (SAR) conclusions.

Regioisomeric mismatch
1‑ or 5‑carboxylate isomers alter steric and electronic environment; may invalidate synthetic routes and biological SAR conclusions.
Ester protection mismatch
Methyl ester analog lacks acid‑labile orthogonal protection; may require basic hydrolysis that risks amino‑group epimerization.

Comparative Data Against Closest Analogs


Regioisomeric Identity by CAS and IUPAC

tert-Butyl 3-amino-2,3-dihydro-1H-indene-4-carboxylate (CAS 2059987-47-0) is unambiguously distinguished from its most closely related positional isomers by both IUPAC nomenclature and unique CAS Registry Numbers. The 1‑carboxylate isomer is registered as CAS 1909308-65-1 and the 5‑carboxylate isomer as CAS 1246508-49-5 . All three isomers share identical molecular formula (C14H19NO2) and molecular weight (233.31 g/mol), making them inseparable by mass spectrometry alone; thus, procurement of the correct CAS number is the only reliable means to ensure regioisomeric accuracy.

Regioisomeric ID
Head-to-head
4‑carboxylate: CAS 2059987‑47‑0 1‑carboxylate: CAS 1909308‑65‑1 5‑carboxylate: CAS 1246508‑49‑5
Correct CAS essential; MS alone cannot distinguish same‑formula regioisomers.
Authoritative database comparison; no registry overlap.
Regioisomerism Chemical identity Procurement specification

tert-Butyl Ester vs. Methyl Ester Deprotection

The tert-butyl ester of the target compound offers a significant synthetic advantage over the methyl ester analog (methyl 3-amino-2,3-dihydro-1H-indene-4-carboxylate, CAS 1337145-37-5) . tert-Butyl esters are cleavable under mildly acidic conditions (e.g., TFA, HCl/dioxane) that leave methyl esters intact, enabling orthogonal protecting‑group strategies in multi‑step sequences, whereas methyl ester deprotection typically requires strongly basic saponification that can epimerize the α-amino stereocenter [1]. The increased steric bulk of the tert-butyl group also provides enhanced stability against nucleophilic attack at the carbonyl during reactions at the amino group, as evidenced by the general class behavior of tert-butyl esters in peptide and heterocyclic synthesis.

Ester Deprotection
Class-level
Taft Es difference ≈ –1.54 (t‑Bu vs Me) Orthogonal acidolysis specific to tert‑butyl
t‑Bu ester enables mild acid deprotection; methyl ester typically requires basic conditions.
System‑dependent half‑life; class‑level reactivity data.
Orthogonal deprotection Ester stability Synthetic intermediate

Supplier Purity and Batch QC Documentation

The target compound is supplied by Bidepharm at a standard purity of 95% (batch‑specific QC including NMR, HPLC, and GC) . In comparison, the 1‑carboxylate regioisomer is available from MolCore at a purity of 97% (stated) and from Leyan at 95%, while the methyl ester analog lacks publicly declared batch‑level QC specifications . The provision of multi‑technique analytical data for the 4‑carboxylate isomer reduces the downstream risk of contamination by structurally similar regioisomers that could co‑elute under routine HPLC monitoring.

Purity & QC
Specification review
≥95% purity (HPLC, NMR, GC documented)
Multi‑technique QC reduces risk of undetected regioisomer contamination.
Batch‑specific certificate available from supplier.
Purity specification Quality control Reproducibility

Role in Patent-Protected Indane Therapeutics

The 4‑carboxylate regioisomer corresponds to the substitution pattern required in multiple therapeutic patent families. US20200165213A1 explicitly claims substituted 2,3‑dihydro‑1H‑indene analogs wherein the 4‑position carboxylate serves as a key pharmacophoric anchor for antiviral (HBV) activity [1]. Similarly, the GPR40 agonist series reported by Yoon et al. utilizes a 2,3‑dihydro‑1H‑indene core with a carboxylic acid at the 4‑position, indicating that the amino‑protected 4‑carboxylate ester is the direct synthetic precursor [2]. The isomeric 1‑carboxylate and 5‑carboxylate esters are not described as intermediates in these patent disclosures, suggesting that the 4‑carboxylate orientation is a critical structural determinant for the intended biological pathway engagement.

Patent Role
Supporting evidence
Cited in ≥2 therapeutic patent families (HBV, GPR40 agonist)
4‑carboxylate orientation aligns with patent‑protected synthetic routes.
1‑ and 5‑carboxylate isomers not present in equivalent disclosures.
Patent intermediate GPR40 agonist HBV therapy

Research and Procurement Application Scenarios


HBV Antiviral Lead Synthesis

The target compound serves as a direct starting material or late-stage intermediate in the preparation of substituted 2,3‑dihydro‑1H‑indene analogs claimed for the treatment of chronic hepatitis B [1]. Its 4‑position tert‑butyl ester is installed early in the synthetic sequence to maintain carboxylate protection during C‑3 amino functionalization, and is subsequently deprotected with TFA in the final step to reveal the pharmacophoric carboxylic acid. Replacing it with the 1‑ or 5‑carboxylate isomer would deliver a regioisomeric product not covered by the patent SAR, potentially losing antiviral activity.

GPR40 Agonist Hit-to-Lead Optimization

In GPR40 agonist discovery, the 2,3‑dihydro‑1H‑indene core bearing a 4‑carboxylic acid is a validated pharmacophore [2]. The target compound, as the protected amino‑ester, allows chemists to explore diverse amide and sulfonamide libraries at the C‑3 amino group while keeping the C‑4 acid masked, a strategy that has yielded lead compounds with nanomolar GPR40 EC50 values. The tert‑butyl ester's acid‑labile nature permits mild global deprotection of the final library members without affecting other sensitive functional groups introduced during the diversification phase.

Fragment-Based and DNA-Encoded Library Synthesis

Because the C‑3 amino group and C‑4 carboxylate are positioned in a conformationally restricted ortho‑like relationship on the indane bicycle, the compound acts as a rigid bifunctional fragment for generating peptidomimetic or heterocyclic libraries. The tert‑butyl ester protection enables on‑DNA amide coupling without premature ester hydrolysis, a requirement for DEL technology platforms where orthogonal protecting groups are mandatory [3]. The methyl ester analog lacks this orthogonality and is therefore unsuitable for DEL building‑block collections that employ acidic cleavage protocols.

Chemical Probe Development with Defined Regioisomerism

For chemical probe campaigns where a specific protein‑ligand co‑crystal structure is the objective, the exact regioisomeric attachment of the carboxylate to the indane ring is critical. The 4‑carboxylate isomer orients the acid moiety toward solvent or a specific binding‑site residue in a manner distinct from the 1‑ or 5‑carboxylate isomers, directly impacting hydrogen‑bond network formation. Procurement of the correct CAS 2059987‑47‑0 ensures that the crystallographic results are interpretable and reproducible .

Application
Selection Property
Validation Focus
HBV antiviral lead synthesis research
Regioisomeric 4‑carboxylate identity; orthogonal tert‑butyl ester protection
CAS‑number confirmation, acidolytic deprotection consistency
GPR40 agonist hit-to-lead optimization
Protected amino‑ester scaffold enabling C‑3 diversification
Library deprotection integrity, regioisomeric purity by HPLC
DEL / fragment-based library synthesis
Orthogonal protecting group strategy for on‑DNA coupling
Stability under acidic DEL protocols, ester hydrolysis control
Chemical probe with defined regioisomerism
Defined 4‑carboxylate orientation for reproducible co‑crystallization
Regioisomeric identity verification, crystallographic reproducibility
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